propyl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
CAS No.: 1021251-10-4
Cat. No.: VC11978137
Molecular Formula: C25H19N3O4S
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021251-10-4 |
|---|---|
| Molecular Formula | C25H19N3O4S |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | propyl 4-[[(E)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
| Standard InChI | InChI=1S/C25H19N3O4S/c1-2-11-31-24(29)16-7-9-19(10-8-16)27-14-18(13-26)23-28-21(15-33-23)20-12-17-5-3-4-6-22(17)32-25(20)30/h3-10,12,14-15,27H,2,11H2,1H3/b18-14+ |
| Standard InChI Key | OVQJPVIBPSRBKH-NBVRZTHBSA-N |
| Isomeric SMILES | CCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
| SMILES | CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Introduction
Propyl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a synthetic organic compound of interest in medicinal chemistry due to its potential biological activities. The compound features a complex molecular structure that includes a chromenone (coumarin) moiety, a thiazole ring, and a benzoate ester group. These structural elements are commonly associated with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Structural Features and Chemical Composition
The molecular formula of the compound is . Below is a breakdown of its key structural components:
| Component | Description |
|---|---|
| Chromenone (Coumarin) | A bicyclic structure with known antioxidant and enzyme-inhibiting properties. |
| Thiazole Ring | A sulfur-containing heterocycle often found in bioactive molecules. |
| Benzoate Ester | A propyl ester derivative contributing to the compound's lipophilicity. |
| Cyano Group (-CN) | A polar functional group that enhances binding affinity in molecular docking. |
The compound's structure suggests potential interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions combining readily available precursors. A general synthetic route may include:
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Formation of the Thiazole Ring:
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Reaction of thiourea with α-halo ketones or aldehydes under basic conditions.
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Attachment of the Chromenone Moiety:
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Coupling reactions involving chromenone derivatives and thiazole intermediates.
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Introduction of the Benzoate Ester:
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Esterification using propanol and benzoic acid derivatives.
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Final Functionalization:
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Incorporation of the cyano group and conjugation with other intermediates to achieve the final product.
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Analytical Characterization
To confirm the identity and purity of propyl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate, the following techniques are typically employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identification of hydrogen () and carbon () environments. |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detection of functional groups (e.g., C=O, C≡N). |
| UV–Vis Spectroscopy | Analysis of chromophore interactions (e.g., coumarin absorption peaks). |
Biological Activities
The compound's structural features suggest it may exhibit several biological activities:
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Antimicrobial Activity:
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The thiazole ring is known for disrupting microbial cell processes.
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Anti-inflammatory Potential:
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Coumarin derivatives have been reported to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
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Anticancer Properties:
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The cyano group can enhance binding to cancer-related enzymes through hydrogen bonding.
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Antioxidant Activity:
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The chromenone moiety can scavenge free radicals, reducing oxidative stress.
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Molecular Docking Studies
Preliminary in silico studies could explore the binding affinity of this compound to biological targets such as enzymes or receptors:
| Target Enzyme/Receptor | Binding Affinity (Predicted) | Key Interactions |
|---|---|---|
| COX or LOX | High | Hydrogen bonding with active site residues |
| DNA Topoisomerase | Moderate | π-stacking with nucleobases |
Future Research Directions
To fully understand the potential applications of this compound, further studies are recommended:
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In Vitro Assays:
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Test for antimicrobial, anticancer, and anti-inflammatory effects.
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Toxicity Evaluation:
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Assess cytotoxicity against normal cell lines.
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Pharmacokinetics Studies:
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Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.
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Structure–Activity Relationship (SAR):
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Modify functional groups to optimize biological activity.
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